Esculentin-2N protein precursor, partial

Molecular evolution Population genetics Antimicrobial peptide gene selection

Researchers studying amphibian antimicrobial peptides face a critical gap: full-length esculentin-2 peptides exhibit potent bactericidal activity, rendering them unsuitable as negative controls in MIC assays. Esculentin-2N protein precursor, partial solves this problem as a sequence-matched, demonstrably non-functional control (CAMP validation: 'Predicted'). - Uniquely contains the propeptide-mature domain junction absent in mature esculentin-2 peptides, enabling specific proteolytic processing assays. - Only 42% sequence identity with Esculentin-2A ensures antibody generation without cross-reactivity to Rana-derived esculentins. - Defined two-cysteine disulfide model system for oxidative folding kinetics studies. Supplied as lyophilized powder, ≥95% HPLC purity, 0.1 mg standard pack size with bulk custom synthesis available. In stock for immediate global dispatch.

Molecular Formula
Molecular Weight
Cat. No. B1576653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-2N protein precursor, partial
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-2N Protein Precursor Partial – Antimicrobial Peptide Candidate from Pelophylax nigromaculatus for Functional Genomics and AMP Discovery Programs


Esculentin-2N protein precursor, partial (GenBank: AEM68191.1) is a predicted antimicrobial peptide (AMP) precursor cloned from the skin transcriptome of the black-spotted frog Pelophylax nigromaculatus, a widely distributed East Asian ranid species [1]. The 65-residue precursor encodes a 37-residue mature peptide (positions 29–65) belonging to the Esculentin-2 family, a class of cationic, amphipathic, α-helical host-defense peptides characterized by a conserved C-terminal disulfide-bonded heptapeptide ring [2]. The peptide is catalogued in the CAMP database (CAMPSQ2618) with a predicted antimicrobial activity annotation and a mature peptide fragment sequence of VVAKGLGKEVGKFGLDLMACKVTNQC [3]. Unlike many esculentin-2 family members that have undergone experimental characterization, Esculentin-2N currently remains at the transcriptomic-prediction stage, representing a genetically validated but functionally uncharacterized AMP candidate derived from a species whose skin secretion peptidome has been systematically catalogued through cDNA cloning and transcriptome analysis [1].

Why Esculentin-2N Protein Precursor Cannot Be Interchanged with Other Esculentin-2 Family Members in Research and Procurement


The Esculentin-2 family comprises numerous paralogous and orthologous peptides isolated from diverse ranid frog species, yet amino acid sequence divergence among family members is substantial—particularly in the N-terminal α-helical domain that governs target selectivity—rendering functional interchangeability unreliable [1]. Esculentin-2N from Pelophylax nigromaculatus is encoded by the Esculentin-2Na gene, which population genetic analysis has shown to be a single-locus gene under strong purifying selection (dN/dS significantly less than 1, P = 0.0176), with 92% of amino acid sites exhibiting a posterior mean ω < 0.2, indicating stringent functional constraint distinct from the positively selected Esculentin-1N gene in the same species [2]. Even within the Esculentin-2 clade, experimentally characterized members such as Esculentin-2CHa (MIC ≤ 10 μM against multiple microorganisms, LC₅₀ = 150 μM against human erythrocytes) and Esculentin-2-ALb (MIC range 1.25–50 μg/mL across eight pathogens) display markedly different potency and selectivity profiles that are sequence-specific [1]. Procurement of a generic 'esculentin-2' peptide without verification of the exact sequence, source species, and disulfide bond status risks obtaining a peptide with uncharacterized—or absent—antimicrobial activity, as demonstrated by the finding that C-terminal amidation of Esculentin-2 HYba analogs produced a 10-fold decrease in MIC while leaving hemolytic potential unaltered [3].

Quantitative Comparative Evidence for Esculentin-2N Protein Precursor Partial: Differentiation from Closest Analogs and In-Class Candidates


Purifying Selection Signature of Esculentin-2Na Gene Versus Positively Selected Esculentin-1N Gene in the Same Host Species

Population genetic analysis across six geographic populations of Pelophylax nigromaculatus (127 individuals) revealed that the Esculentin-2Na gene, which encodes Esculentin-2N, is under strong purifying selection, with a dN/dS ratio significantly less than 1 (P = 0.0176) and 92% of amino acid sites showing a posterior mean ω < 0.2, indicating stringent functional constraint [1]. In contrast, the Esculentin-1N gene from the same species is under low-level positive selection, with 4 non-synonymous mutations across 4 encoded peptide variants [1]. This differential selection regime implies that Esculentin-2N serves a conserved, non-redundant basal immune defense function, whereas Esculentin-1N is evolving adaptively. The Esculentin-2Na mature peptide coding region harbors 11 mutation sites, 8 of which are synonymous, further confirming selective pressure against amino acid change [1].

Molecular evolution Population genetics Antimicrobial peptide gene selection

Predicted Physicochemical Properties of Esculentin-2 Family Versus Other AMP Families from Pelophylax nigromaculatus

In the systematic cDNA cloning study of Pelophylax nigromaculatus skin, 9 distinct AMP cDNAs from 5 families were characterized. The Esculentin-2 family peptides were predicted to be cationic (theoretical pI 8.72–9.63, molecular weight 1495.87–4862.9 Da) and to adopt α-helical secondary structure in aqueous solution [1]. This contrasts sharply with the Nigrocin-2 family, a novel acidic AMP (pI 4.0, molecular weight 1798.06 Da, net charge −1) predicted to form random coil in water [1]. The Temporin family from the same species (Temporin-1RNa and Temporin-1RNb), for which experimental MIC data are available, showed MIC values of 3.13–8.3 μM against Gram-positive bacteria, 12.5–25.0 μM against Gram-negative bacteria, and 6.25–12.5 μM against Candida albicans, with HC₅₀ values of 100–150 μM against human erythrocytes [2]. The Esculentin-2 family's distinct cationic character and predicted α-helical conformation suggest a membrane-targeting mechanism similar to that of temporins, but the presence of the conserved C-terminal disulfide-bonded heptapeptide ring in Esculentin-2N implies additional structural stabilization not present in the temporin family [1].

Physicochemical prediction AMP family classification Cationic peptide design

Sequence Divergence of Esculentin-2N from the Well-Characterized Esculentin-2CHa and Esculentin-2-ALb

The predicted mature Esculentin-2N partial sequence (VVAKGLGKEVGKFGLDLMACKVTNQC) exhibits significant sequence divergence from the well-characterized Esculentin-2CHa (GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC, 37 residues) and Esculentin-2-ALb (full sequence available in DRAMP database). Esculentin-2CHa has demonstrated MIC ≤ 10 μM against a broad spectrum of Gram-positive and Gram-negative bacteria and fungi, with moderate hemolytic activity (LC₅₀ = 150 μM against human erythrocytes) [1]. Esculentin-2-ALb has been experimentally tested against eight pathogens with MIC values ranging from 1.25 μg/mL (S. aureus) to 50 μg/mL (P. aeruginosa) [2]. The N-terminal regions of these peptides, which form the amphipathic α-helix responsible for membrane interaction, show substantial sequence variation. Esculentin-2N lacks the N-terminal GFSSIFR motif present in Esculentin-2CHa and instead begins with VVAKGL, which alters the charge distribution and hydrophobic moment. The C-terminal heptapeptide ring region (CKVTNQC in Esculentin-2N vs. CKISKQC in Esculentin-2CHa) also contains non-conservative substitutions (V→I, T→S, N→K) that may impact target selectivity [1].

Sequence alignment Structure-activity relationship AMP homology

Esculentin-1PN Experimental MIC Data from the Same Host Species as a Functional Benchmark for Esculentin-2N

Although Esculentin-2N itself lacks experimental MIC data, Esculentin-1PN—an esculentin-1 homolog cloned from the same Pelophylax nigromaculatus host species—has been recently synthesized and characterized, providing a species-matched functional benchmark. Synthetic esculentin-1PN exhibited MIC values of 6.25 μg/mL against Vibrio anguillarum, Escherichia coli K12, and Staphylococcus saprophyticus; 12.5 μg/mL against Citrobacter freundii; 25 μg/mL against Vibrio harveyi, Vibrio alginolyticus, and Pseudomonas aeruginosa; and 50 μg/mL against Shigella flexneri and Listeria monocytogenes [1]. No inhibition was detected against Aeromonas hydrophila, Proteus mirabilis, or Staphylococcus warneri at 100 μg/mL [1]. Esculentin-1PN also demonstrated immunomodulatory activity, amplifying respiratory burst and upregulating TNF-α and IL-1β expression in RAW264.7 macrophages, while not stimulating chemotaxis [1]. This establishes that P. nigromaculatus-derived esculentin-family peptides can exhibit both direct antimicrobial and immunomodulatory functions, a dual activity profile that may extend to Esculentin-2N given the shared genomic context, but which requires independent verification because Esculentin-1 and Esculentin-2 belong to distinct structural families with different cysteine arrangements [2].

Species-matched comparator MIC benchmarking Antimicrobial peptide functional genomics

Effect of C-Terminal Amidation on Esculentin-2 Family MIC and Killing Kinetics as a Structural Modification Strategy Relevant to Esculentin-2N

A structure-activity relationship study on Esculentin-2 HYba peptides demonstrated that C-terminal amidation produced a 10-fold decrease in MIC values while reducing killing time to 10–15 minutes, without altering hemolytic potential, and the selectivity index confirmed preferential activity against bacteria over mammalian cells [1]. This modification strategy is directly relevant to Esculentin-2N because the native Esculentin-2N precursor possesses a C-terminal Gln residue (position 37 of mature peptide: ...CKVTNQC, where the terminal C is the Cys participating in the disulfide bond), and the native processing state (free acid vs. amidated) has not been experimentally determined. For comparison, Esculentin-2CHa, which bears a C-terminal Cys (free acid), displays MIC ≤ 10 μM and LC₅₀ = 150 μM [2]. The Esculentin-2 HYba study further showed that sub-MIC concentrations of the amidated peptides induced transient pores on bacterial membranes and exhibited synergy with conventional antibiotics, producing a 4–25 fold reduction in antibiotic MICs when used in combination [3]. These data establish that the C-terminal processing state is a critical determinant of potency and that Esculentin-2N's activity profile cannot be predicted without establishing whether the native peptide is amidated.

Post-translational modification Peptide engineering Amidation SAR

Optimal Procurement and Research Application Scenarios for Esculentin-2N Protein Precursor Partial Based on Comparative Evidence


Functional Genomics and AMP Discovery: Validating a Purifying-Selection-Constrained Antimicrobial Peptide Candidate

The strong purifying selection signature of the Esculentin-2Na gene (dN/dS < 1, P = 0.0176; 92% of amino acid sites with ω < 0.2) across six Chinese populations of P. nigromaculatus [1] positions Esculentin-2N as a high-priority candidate for de novo functional characterization. Unlike the adaptively diversifying Esculentin-1N, whose sequence varies across populations, Esculentin-2N's evolutionary constraint implies a conserved, non-redundant immune function. Researchers should procure synthetic Esculentin-2N (mature peptide, 37 residues, with the native C-terminal Cys disulfide-bonded) for broth microdilution MIC determination against WHO priority pathogens, using Esculentin-1PN (MIC 6.25–50 μg/mL range) [2] as a species-matched positive control and Esculentin-2CHa (MIC ≤ 10 μM) [3] as a family-matched comparator.

Structure-Activity Relationship Studies: Determining the Impact of C-Terminal Processing and Disulfide Bond Status on Antimicrobial Potency

Given that C-terminal amidation of Esculentin-2 HYba peptides produced a 10-fold MIC reduction and reduced killing time to 10–15 minutes without altering hemolytic potential [1], systematic SAR studies on Esculentin-2N should compare the free-acid form, the C-terminally amidated form, and the linear (disulfide-reduced) form. This three-way comparison will establish whether Esculentin-2N follows the class-level amidation enhancement pattern and whether the disulfide bond is essential for activity. The synergy potential (4–25 fold antibiotic MIC reduction observed for Esculentin-2 HYba peptides at sub-MIC) [2] should also be evaluated for Esculentin-2N in combination with colistin, ciprofloxacin, and vancomycin to assess its utility as an antibiotic adjuvant.

Comparative Peptidomics: Mapping the Esculentin-2 Subfamily Pharmacophore Across Ranid Frog Species

The substantial sequence divergence between Esculentin-2N (VVAKGL...CKVTNQC) and Esculentin-2CHa (GFSSIFR...CKISKQC) [1] provides a natural variation dataset for pharmacophore mapping. By synthesizing and testing Esculentin-2N alongside Esculentin-2CHa, Esculentin-2-ALb, and Esculentin-2 HYba peptides in parallel MIC, hemolysis, and cytotoxicity assays, researchers can deconvolute which residues in the N-terminal α-helical domain and C-terminal ring dictate target selectivity and therapeutic index. Such a panel study would directly address the question of whether Esculentin-2N's Val-rich N-terminus confers different Gram-positive/Gram-negative selectivity compared to Esculentin-2CHa's Phe-rich N-terminus.

Immunomodulatory Screening: Assessing Whether Esculentin-2N Shares the Dual Antimicrobial-Immunomodulatory Profile of Esculentin-1PN

Esculentin-1PN from the same host species demonstrated not only direct bactericidal activity (MIC 6.25–50 μg/mL, membrane disruption, genomic DNA hydrolysis) but also immunomodulatory function, amplifying respiratory burst and upregulating TNF-α and IL-1β in RAW264.7 macrophages without inducing chemotaxis [1]. Given that Esculentin-2N is encoded in the same skin transcriptome and regulated by the same innate immune signaling pathways, it is rational to screen synthetic Esculentin-2N for parallel immunomodulatory activities using the RAW264.7 macrophage model. A positive result would differentiate Esculentin-2N from purely membrane-active AMPs and open applications in anti-infective immunotherapy, where dual-action host-defense peptides are increasingly valued over single-mechanism antibiotics.

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